2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
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Overview
Description
The compound “2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves several steps. The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has been explored in various synthetic chemistry studies. For example, research by Fadda et al. (2017) involved the synthesis of heterocycles incorporating a thiadiazole moiety, which are derivatives related to this compound, for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Additionally, Janardhan et al. (2014) demonstrated the use of similar compounds as electrophilic building blocks in the synthesis of fused thiazolo[3,2-a]pyrimidinones (Janardhan et al., 2014).
Biological and Pharmacological Activities
While your request excludes information related to drug use, dosage, and side effects, it's worth noting that compounds with a similar structure have been studied for various biological activities. For instance, research has explored their potential as antimicrobial agents, as indicated by Fahim and Ismael (2019), who studied the antimicrobial activity of related sulphonamide derivatives (Fahim & Ismael, 2019). Moreover, Devi et al. (2022) investigated benzimidazole derivatives, structurally akin to your compound, for their antibacterial and antifungal properties (Devi et al., 2022).
Structural Analysis and Crystallography
The structural and crystallographic properties of related compounds have been a subject of interest. Subasri et al. (2016) analyzed the crystal structures of similar acetamide derivatives, providing insight into the molecular conformation and stability of these compounds (Subasri et al., 2016).
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-11-16(17(23)21-12(2)13(3)25-18(21)19-11)20-15(22)10-24-9-14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJZHHVULJWJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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